6-Bromo-3,3,8-trimethyl-2,3-dihydroimidazo[1,5-a]pyridine-1,5-dione
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Overview
Description
6-Bromo-3,3,8-trimethyl-2,3-dihydroimidazo[1,5-a]pyridine-1,5-dione is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This compound is characterized by the presence of a bromine atom at the 6th position and three methyl groups at the 3rd and 8th positions. It is a derivative of imidazo[1,5-a]pyridine, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 6-Bromo-3,3,8-trimethyl-2,3-dihydroimidazo[1,5-a]pyridine-1,5-dione typically involves the cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The reaction conditions often include the use of acidic catalysts and solvents such as trifluoroacetic acid (TFA). The condensation reaction of tert-butyl (1H-imidazol-4(5)-yl)carbamate with malondialdehyde or its derivatives in TFA is a convenient route to obtain 3-substituted imidazo[1,5-a]pyrimidines .
Chemical Reactions Analysis
6-Bromo-3,3,8-trimethyl-2,3-dihydroimidazo[1,5-a]pyridine-1,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imidazo[1,5-a]pyrimidine derivatives.
Scientific Research Applications
6-Bromo-3,3,8-trimethyl-2,3-dihydroimidazo[1,5-a]pyridine-1,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6-Bromo-3,3,8-trimethyl-2,3-dihydroimidazo[1,5-a]pyridine-1,5-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of phosphatidylinositol-3-kinases (PI3K), which are involved in cell proliferation and survival pathways . The inhibition of PI3K can result in the suppression of cancer cell growth and proliferation.
Comparison with Similar Compounds
6-Bromo-3,3,8-trimethyl-2,3-dihydroimidazo[1,5-a]pyridine-1,5-dione can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine derivatives: These compounds have similar structures but differ in the position of the nitrogen atom in the ring system.
Imidazo[1,5-a]pyrimidine derivatives: These compounds have an additional nitrogen atom in the ring system and are used as GABA receptor agonists and kinase inhibitors.
Imidazole derivatives: These compounds have a simpler structure with a five-membered ring containing two nitrogen atoms.
Properties
Molecular Formula |
C10H11BrN2O2 |
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Molecular Weight |
271.11 g/mol |
IUPAC Name |
6-bromo-3,3,8-trimethyl-2H-imidazo[1,5-a]pyridine-1,5-dione |
InChI |
InChI=1S/C10H11BrN2O2/c1-5-4-6(11)9(15)13-7(5)8(14)12-10(13,2)3/h4H,1-3H3,(H,12,14) |
InChI Key |
FDASIRFJBHPYFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=O)NC(N2C(=O)C(=C1)Br)(C)C |
Origin of Product |
United States |
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